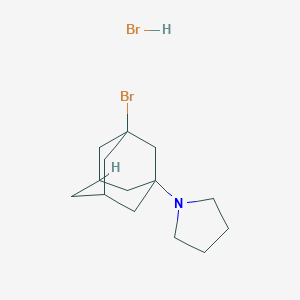
1-(Fluoromethyl)cyclobutane-1-carboxylic acid
Overview
Description
1-(Fluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C6H9FO2 . It is related to 2,2,3,3-tetrafluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid, which has a molecular weight of 204.1 .
Synthesis Analysis
The synthesis of 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanamines, 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanecarboxylic acids has been developed . The synthesis commenced from the known ethyl 1-(hydroxymethyl)cyclobutane-carboxylate or the product of its Swern oxidation (the corresponding aldehyde) and included fluorination, alkaline ester hydrolysis (for carboxylic acids), and modified Curtius rearrangement (for amines) .Molecular Structure Analysis
The molecular structure of 1-(Fluoromethyl)cyclobutane-1-carboxylic acid can be represented by the InChI code 1S/C6H9FO2/c7-2-4(3(12)13)1-5(8,9)6(4,10)11/h1-2H2,(H,12,13) .Scientific Research Applications
Specific Scientific Field
This research is in the field of Organic Chemistry .
Summary of the Application
The compound “1-(Fluoromethyl)cyclobutane-1-carboxylic acid” is synthesized and its acid-base properties are studied .
Methods of Application or Experimental Procedures
The synthesis of the compound commenced from the known ethyl 1-(hydroxymethyl)cyclobutane-carboxylate or the product of its Swern oxidation (the corresponding aldehyde) and included fluorination, alkaline ester hydrolysis (for carboxylic acids), and modified Curtius rearrangement (for amines). The pKa value was determined from the pre-equivalence point part of the titration curve using the standard acid-base titration .
Results or Outcomes
A newly developed synthetic approach to 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanamines, 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanecarboxylic acids allows to obtain the title compounds in multigram quantities .
Applications in Synthesis of Pharmaceuticals, Agrochemicals, and Advanced Materials
Specific Scientific Field
This application is in the field of Pharmaceutical Synthesis, Agrochemical Synthesis, and Material Science .
Summary of the Application
Cyclobutanecarboxylic acid, which includes “1-(Fluoromethyl)cyclobutane-1-carboxylic acid”, has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Methods of Application or Experimental Procedures
It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
Results or Outcomes
Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .
Acid-Base Neutralization
Specific Scientific Field
This application is in the field of Physical Chemistry .
Summary of the Application
When reacted with a base, cyclobutanecarboxylic acid can be neutralized, leading to the formation of a salt and water .
Methods of Application or Experimental Procedures
The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization .
Results or Outcomes
The reaction results in the formation of a salt and water .
Esterification
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
In the presence of alcohols and a suitable catalyst, it can undergo esterification to yield cyclobutanecarboxylate esters .
Methods of Application or Experimental Procedures
The esterification reaction involves the carboxyl group of cyclobutanecarboxylic acid and an alcohol in the presence of a suitable catalyst .
Results or Outcomes
The reaction results in the formation of cyclobutanecarboxylate esters .
Amide Formation
Specific Scientific Field
This application is in the field of Biochemistry and Pharmaceutical Synthesis .
Summary of the Application
Cyclobutanecarboxylic acid can react with amines under suitable conditions to form amides, which are pivotal in biochemistry and pharmaceutical synthesis .
Methods of Application or Experimental Procedures
The amide formation reaction involves the carboxyl group of cyclobutanecarboxylic acid and an amine under suitable conditions .
Results or Outcomes
The reaction results in the formation of amides .
Ring Opening Reactions
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
The cyclobutane ring in “1-(Fluoromethyl)cyclobutane-1-carboxylic acid” can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .
Methods of Application or Experimental Procedures
The ring-opening reactions involve the cyclobutane ring of “1-(Fluoromethyl)cyclobutane-1-carboxylic acid”. Under certain conditions, the ring can be opened, which allows the compound to participate in a wider variety of chemical transformations .
Results or Outcomes
The ring-opening reactions result in the formation of new compounds that can be used in further chemical transformations .
properties
IUPAC Name |
1-(fluoromethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c7-4-6(5(8)9)2-1-3-6/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPYMWSEOIOIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Fluoromethyl)cyclobutane-1-carboxylic acid | |
CAS RN |
1553867-84-7 | |
| Record name | 1-(fluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



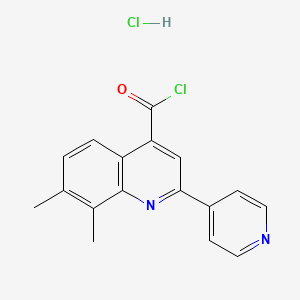
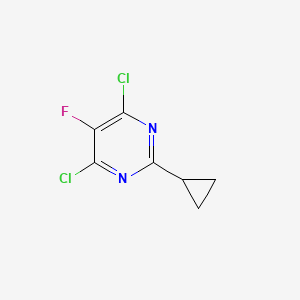
![1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1442606.png)
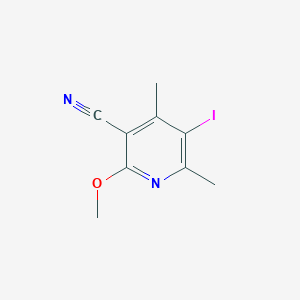
![3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442608.png)
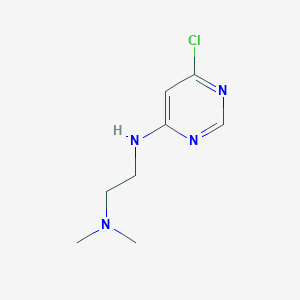
![4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442611.png)
![2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1442612.png)

![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride](/img/structure/B1442617.png)
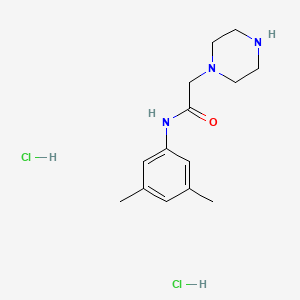
![2-[(3-Methylphenyl)amino]butanohydrazide](/img/structure/B1442624.png)

